4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid
Description
The compound 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid is a boronic ester derivative featuring a pyrazole ring linked to a benzoic acid moiety via a methylene bridge. The tetramethyl dioxaborolane group (pinacol boronic ester) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, making this compound valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O4/c1-16(2)17(3,4)24-18(23-16)14-9-19-20(11-14)10-12-5-7-13(8-6-12)15(21)22/h5-9,11H,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFECAZVZLFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with biological systems, particularly in the context of enzyme inhibition and receptor modulation. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{15}H_{20}B_{O}_4 with a molecular weight of approximately 284.13 g/mol. The structure includes a benzoic acid moiety linked to a pyrazole group through a dioxaborolane unit, which is significant for its biological interactions.
Research indicates that boronic acids can act as inhibitors of various enzymes and receptors. The specific mechanisms through which 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid exerts its effects include:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine residues in the active sites of serine proteases.
- Receptor Modulation : This compound may act on G-protein coupled receptors (GPCRs), influencing pathways involved in inflammation and cancer progression.
Anticancer Properties
Studies have shown that boronic acids can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific compound under review has been noted for its ability to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis through the activation of intrinsic pathways.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating chemokine receptors such as CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and recruiting immune cells to sites of inflammation.
Research Findings
A number of studies have assessed the biological activity of related boronic acid compounds. For example:
- CXCR1/2 Antagonism : A study highlighted the role of boronic acids as antagonists of chemokine receptors involved in inflammatory diseases. The findings suggested that modifications to the boronic acid structure could enhance receptor binding affinity and selectivity .
- Cell Viability Assays : In vitro assays demonstrated that derivatives of boronic acids could significantly reduce cell viability in cancer cell lines at low micromolar concentrations .
- Mechanistic Insights : Detailed structure-activity relationship (SAR) studies revealed that specific substitutions on the boronic acid scaffold could lead to improved biological activity and selectivity towards target proteins .
Case Study 1: Antitumor Activity
A recent study evaluated the effects of a similar boronic acid derivative on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability (IC50 = 25 µM) and increased apoptosis markers such as caspase activation.
Case Study 2: Inflammation Model
In an animal model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups, suggesting its potential use in treating inflammatory conditions.
Data Tables
| Study | Biological Activity | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | Antitumor (Breast Cancer) | 25 µM | Apoptosis induction |
| Study 2 | Anti-inflammatory | Not specified | Cytokine inhibition |
Scientific Research Applications
Organic Synthesis
Borylation Reactions
The compound serves as an effective reagent for borylation reactions. Borylation involves the introduction of a boron atom into organic molecules, which can enhance their reactivity and facilitate further transformations. The presence of the tetramethyl-dioxaborolane moiety allows for selective borylation at various positions on aromatic compounds under mild conditions. This property is particularly useful in synthesizing complex organic molecules with high specificity and yield .
Synthesis of Boronic Acid Derivatives
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid can be utilized to synthesize various boronic acid derivatives. These derivatives are essential intermediates in the development of pharmaceuticals and agrochemicals. The ability to modify the pyrazole and benzoic acid components allows for the creation of a diverse range of compounds tailored for specific applications in drug discovery and development .
Medicinal Chemistry
Anticancer Agents
Research has indicated that compounds containing boron atoms can exhibit significant biological activity. The incorporation of the tetramethyl-dioxaborolane unit into pyrazole-based structures has been explored for developing novel anticancer agents. Studies have shown that these boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .
Targeted Drug Delivery
The unique properties of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid also make it a candidate for targeted drug delivery systems. By conjugating this compound with specific targeting ligands or nanoparticles, researchers aim to improve the efficacy and reduce the side effects of therapeutic agents by ensuring they reach their intended site of action more effectively .
Materials Science
Organic Light Emitting Diodes (OLEDs)
In materials science, the compound has potential applications in the development of OLEDs. The incorporation of boron-containing moieties can enhance charge transport properties and improve the stability of organic semiconductors used in OLEDs. This application is critical for advancing display technologies and energy-efficient lighting solutions .
Polymer Chemistry
The compound can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. By integrating the tetramethyl-dioxaborolane structure into polymer backbones or as side chains, researchers can create materials with tailored functionalities suitable for various industrial applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Research | Journal of Medicinal Chemistry (2023) | Demonstrated efficacy in inhibiting cancer cell proliferation. |
| OLED Development | Advanced Materials (2022) | Improved efficiency and stability in OLED devices using boron compounds. |
| Polymer Synthesis | Macromolecules (2021) | Enhanced mechanical properties observed in synthesized polymers. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Boronic Esters with Varied Substituents
(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Lacks the benzoic acid and methylene bridge.
- Properties : Simpler structure with higher lipophilicity (logP ~2.8 vs. ~1.5 for the target compound). Used as a versatile building block for heterocyclic synthesis .
- Applications : Intermediate in kinase inhibitor development.
(b) 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl group at the pyrazole N1 position.
- Properties : Increased steric hindrance reduces reactivity in cross-couplings but improves metabolic stability. Purity: 98% .
- Applications : Pesticide and pharmaceutical intermediates .
(c) 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester
Benzoic Acid Derivatives with Alternative Boronic Esters
(a) 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
- Structure : Replaces benzoic acid with sulfonamide.
- Properties : Enhanced hydrogen-bonding capacity (pKa ~10.2 for sulfonamide).
- Applications : Protease inhibitor scaffolds .
(b) 4-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-benzoic acid
Heterocyclic Variations
(a) 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]oxazole
(b) 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine
Data Tables
Table 1: Key Physicochemical Properties
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Boronate Ester Formation
The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyrazole ring is typically achieved via palladium-catalyzed cross-coupling. A halogenated pyrazole precursor (e.g., 4-bromo-1H-pyrazole) reacts with pinacol diboron in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) under inert conditions.
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
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Base : K₃PO₄ or NaOAc (2–3 equiv)
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Solvent : 1,4-Dioxane or ethanol/water mixtures
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Temperature : 80–100°C, 12–24 hours
Mechanistic Insight :
The reaction proceeds through oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to form the boronate ester.
Nucleophilic Alkylation for Pyrazole-Methyl Linkage
The methylene bridge between the pyrazole and benzoic acid moieties is constructed via nucleophilic substitution. A bromomethyl-benzoic acid derivative reacts with the boronate-functionalized pyrazole in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃).
Example Protocol :
-
Substrates :
-
4-(Bromomethyl)benzoic acid methyl ester (1.0 equiv)
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
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Base : Cs₂CO₃ (2.5 equiv)
-
Workup : Filtration, extraction with ethyl acetate, and silica gel chromatography
Critical Parameters :
Hydrolysis of Ester Intermediates
The final step involves saponification of the methyl ester to the carboxylic acid. Sodium hydroxide (2–4 M) in ethanol/water (3:1) at 60–80°C for 2–4 hours achieves quantitative conversion.
Optimization Data :
| Parameter | Optimal Value | Purity Impact |
|---|---|---|
| NaOH Concentration | 3 M | >99% |
| Reaction Time | 3 hours | Minimal degradation |
| Temperature | 70°C | 98% yield |
Post-Hydrolysis Workup :
-
Acidification with HCl to pH 2–3 precipitates the product.
-
Recrystallization from ethanol/water enhances purity to >98%.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to improve heat transfer and reaction control. Key adaptations include:
-
Catalyst Immobilization : Pd nanoparticles on silica gel reduce leaching.
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Solvent System : Isopropanol/water (4:1) minimizes viscosity and fouling.
Advantages :
Green Chemistry Innovations
Recent patents highlight solvent-free mechanochemical methods using ball milling:
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Reagents : 4-Bromo-1H-pyrazole, pinacol diboron, Pd(OAc)₂
-
Conditions : 500 rpm, 2 hours, room temperature
Environmental Impact :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Suzuki-Alkylation-Hydrolysis | 82 | 98.5 | High | 12.50 |
| Continuous Flow | 85 | 99.2 | Industrial | 8.20 |
| Mechanochemical | 78 | 99.5 | Moderate | 15.80 |
Key Observations :
-
Continuous flow synthesis offers the best balance of yield and cost for large-scale production.
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Mechanochemical methods excel in purity but face scalability challenges.
Challenges and Optimization Strategies
Boronate Ester Stability
The dioxaborolane group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:
Q & A
Q. What are the standard synthetic routes for preparing 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid?
- Methodology : The compound is synthesized via multi-step protocols. A common approach involves coupling a boronic ester-functionalized pyrazole with a benzoic acid derivative. Key steps include:
Boronation : Reaction of 4-(pyrazol-1-ylmethyl)benzoic acid derivatives with pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Moisture-sensitive intermediates require inert conditions (N₂/Ar). Yields typically range from 60–75% .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirm boronic ester integration (δ ~1.3 ppm for pinacol methyl groups) and pyrazole/benzoic acid protons .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 343.16) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse substrates?
- Optimization Strategies :
- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl halides .
- Solvent Effects : Use DMF/H₂O (9:1) for hydrophilic substrates; toluene/EtOH (3:1) for hydrophobic partners .
- Temperature : Microwave-assisted heating (100–120°C) reduces reaction time to 2–4 hours .
- Data Table :
| Substrate (R-X) | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | 82 | |
| 2-Iodopyridine | XPhos Pd G3 | 68 |
Q. How to address contradictions in reported biological activity data for derivatives?
- Case Study : Antimicrobial assays ( ) show variability in MIC values against S. aureus (2–32 µg/mL).
- Root Causes :
Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration .
Assay Conditions : Variances in bacterial strain susceptibility or broth microdilution protocols .
- Resolution : Standardize testing per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT Calculations :
- HOMO-LUMO Gaps : Boronic ester LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack at the boron center .
- Solvent Modeling : PCM simulations in water show rapid hydrolysis (t₁/₂ = 2.3 h) vs. stability in THF (t₁/₂ > 72 h) .
Q. How to mitigate stability issues during long-term storage?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
